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Compound of Interest

Compound Name: Hexyl cinnamate

Cat. No.: B1606431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of hexyl
cinnamate and the analytical methodologies used for its structural elucidation. The information

is tailored for professionals in research, scientific, and drug development fields, offering

detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Properties of Hexyl Cinnamate
Hexyl cinnamate, also known as hexyl (E)-3-phenylprop-2-enoate, is an organic compound

valued for its aromatic properties.[1][2] A summary of its key chemical and physical properties

is presented in Table 1.

Table 1: Chemical and Physical Properties of Hexyl Cinnamate
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Property Value Source

IUPAC Name
hexyl (E)-3-phenylprop-2-

enoate
[2]

Synonyms

n-hexyl cinnamate, 2-

Propenoic acid, 3-phenyl-,

hexyl ester

[2][3]

CAS Number 3488-00-4 [2][3]

Molecular Formula C₁₅H₂₀O₂ [2][3]

Molecular Weight 232.32 g/mol [2][3]

Appearance Colorless to pale yellow liquid

Boiling Point 324.00 °C @ 760.00 mm Hg

Specific Gravity 0.997 g/cm³ @ 25.00 °C

Refractive Index 1.5015 @ 25.00 °C

Solubility

Soluble in alcohol. Insoluble in

water (2.296 mg/L @ 25 °C

est.).

Structural Elucidation
The definitive structure of hexyl cinnamate is determined through a combination of modern

spectroscopic techniques. These methods provide detailed information about the molecule's

carbon framework, the types and connectivity of protons, and the functional groups present.

The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural elucidation of

hexyl cinnamate are provided below.
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NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules

by mapping the carbon and hydrogen frameworks.

¹H NMR (Proton NMR) Spectroscopy Protocol:

Sample Preparation: A solution of hexyl cinnamate (approximately 5-10 mg) is prepared by

dissolving it in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.[4]

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[5]

Data Acquisition:

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a

spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6]

Data Processing and Interpretation:

The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected.

The chemical shifts (δ) of the signals are reported in ppm relative to TMS.

The integration of each signal is calculated to determine the relative number of protons.

The splitting patterns (multiplicity) of the signals (e.g., singlet, doublet, triplet) are analyzed

to deduce the number of neighboring protons, and coupling constants (J) are measured in

Hertz (Hz).[7]

¹³C NMR (Carbon-13) Spectroscopy Protocol:

Sample Preparation: The same sample prepared for ¹H NMR can be used. For a dedicated

¹³C NMR spectrum, a more concentrated sample (20-50 mg) may be prepared to reduce

acquisition time.[4]
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Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer is utilized.[5]

Data Acquisition:

A standard proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum

by removing C-H coupling, resulting in a single peak for each unique carbon atom.

A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

A larger number of scans is typically required due to the low natural abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[7]

Data Processing and Interpretation:

Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

The chemical shifts of the carbon signals are reported in ppm, providing information about

the electronic environment of each carbon atom (e.g., aromatic, olefinic, aliphatic,

carbonyl).

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming the molecular formula and identifying structural

components. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for

volatile compounds like hexyl cinnamate.[2]

GC-MS Protocol:

Sample Preparation: A dilute solution of hexyl cinnamate is prepared in a volatile organic

solvent such as hexane or ethanol (e.g., 100 µg/mL).[8][9]

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5ms) is used.

[10]

Gas Chromatography (GC) Conditions:
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Injector Temperature: 250 °C.

Carrier Gas: Helium or Hydrogen.[11]

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by

a ramp of 4 °C/minute to 240 °C, and held for 8 minutes.[12] This program separates the

components of the sample based on their boiling points and interactions with the

stationary phase.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 250 °C.[12]

Mass Range: A scan range of m/z 35 to 350 is typically used.[12]

Data Analysis:

The total ion chromatogram (TIC) is examined to determine the retention time of hexyl
cinnamate.

The mass spectrum corresponding to the chromatographic peak of hexyl cinnamate is

analyzed. The molecular ion peak (M⁺) confirms the molecular weight.

The fragmentation pattern is interpreted to identify characteristic fragments of the

molecule. This data can be compared with spectral libraries (e.g., NIST) for confirmation.

[8]

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to the

vibrations of chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Protocol:

Sample Preparation: As hexyl cinnamate is a liquid, it can be analyzed directly as a neat

liquid. A thin film of the sample is prepared by placing a drop of the liquid between two salt
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plates (e.g., NaCl or KBr).[13] Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used by placing a drop of the sample directly onto the ATR crystal.[1][14]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[15]

The sample is then placed in the instrument, and the sample spectrum is acquired.

The spectral range is typically 4000 to 400 cm⁻¹.[1]

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[1]

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum to yield

the final IR spectrum.

The absorption bands (peaks) in the spectrum are identified and their wavenumbers

(cm⁻¹) are recorded.

These absorption bands are correlated with specific functional groups (e.g., C=O stretch

for the ester, C=C stretch for the alkene and aromatic ring, C-H stretches for aromatic and

aliphatic groups).

Visualization of the Structure Elucidation Workflow
The logical flow of experiments for the structural elucidation of an organic compound like hexyl
cinnamate can be visualized as a workflow diagram.
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Workflow for Structure Elucidation of Hexyl Cinnamate

Initial Analysis & Purification
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& Connectivity
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Click to download full resolution via product page

Caption: A diagram illustrating the experimental workflow for the structural elucidation of hexyl
cinnamate.

This comprehensive guide provides the essential information and methodologies for

understanding the chemical properties and confirming the structure of hexyl cinnamate,

serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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